2,6-Heptadienal, 2,4-dimethyl-, (2Z)-
Description
The compound 2,6-Heptadienal, 2,4-dimethyl-, (2Z)- is an α,β-unsaturated aldehyde with conjugated double bonds at positions 2 and 6 and methyl substituents at positions 2 and 3. Its Z-configuration at the 2,6-diene moiety distinguishes it from stereoisomers, which can significantly influence its chemical reactivity and sensory properties. These analogs are often associated with food aromas (e.g., cucumber, fishy, or rancid notes) and are derived from polyunsaturated fatty acid degradation .
Properties
CAS No. |
80192-49-0 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
(2Z)-2,4-dimethylhepta-2,6-dienal |
InChI |
InChI=1S/C9H14O/c1-4-5-8(2)6-9(3)7-10/h4,6-8H,1,5H2,2-3H3/b9-6- |
InChI Key |
MIHSPYMZXYONJN-TWGQIWQCSA-N |
Isomeric SMILES |
CC(CC=C)/C=C(/C)\C=O |
Canonical SMILES |
CC(CC=C)C=C(C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Heptadienal, 2,4-dimethyl-, (2Z)- can be achieved through several methods. One common approach involves the aldol condensation of 2,4-dimethyl-2,4-hexadienal with acetaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 2,6-Heptadienal, 2,4-dimethyl-, (2Z)- may involve the catalytic hydrogenation of precursor compounds followed by selective oxidation. This method allows for the efficient and scalable production of the compound, making it suitable for various commercial applications .
Chemical Reactions Analysis
General Reactivity Profile
The compound’s structure—featuring a conjugated diene system and an aldehyde group—renders it highly reactive. The aldehyde group participates in nucleophilic addition and oxidation reactions, while the conjugated diene system undergoes electrophilic addition, cycloaddition, and polymerization .
Nucleophilic Addition Reactions
-
Mechanism : The aldehyde group undergoes nucleophilic attack by species like hydrides (e.g., NaBH₄), alcohols, or amines.
-
Example : Reduction of the aldehyde to form a primary alcohol.
-
Catalytic Conditions : Typically involve mild acidic or neutral conditions.
Electrophilic Addition to Conjugated Dienes
-
Mechanism : The conjugated diene system reacts with electrophiles (e.g., HCl, bromine) via a concerted or stepwise pathway, favoring anti-addition due to steric hindrance.
-
Example : Hydrohalogenation or epoxidation of the diene.
Oxidation Reactions
-
Aldehyde Oxidation : Oxidation of the aldehyde group to a carboxylic acid (e.g., using KMnO₄ or CrO₃).
-
Diene Oxidation : Epoxidation or dihydroxylation of the conjugated diene.
Cross-Aldol Condensation
-
Mechanism : The aldehyde group undergoes condensation with another carbonyl compound, forming β-hydroxy ketones or α,β-unsaturated carbonyl compounds.
-
Conditions : Basic or acidic catalysts (e.g., NaOH, HCl).
Kinetic and Thermodynamic Considerations
-
Kinetics : Reaction rates depend on solvent polarity and temperature. For example, nucleophilic addition is accelerated in polar aprotic solvents.
-
Thermodynamics : Stability of intermediates (e.g., carbocation vs. radical) dictates reaction pathways. The conjugated diene stabilizes transition states, favoring electrophilic attack .
Structural Influences on Reactivity
Scientific Research Applications
Applications Overview
-
Organic Synthesis
- Diels-Alder Reactions : The compound is utilized as a diene in Diels-Alder reactions due to its ability to form stable adducts. Studies indicate that it can participate in both syn- and anti-selective reactions depending on the configuration of the dienophile used. For example, when reacted under high pressure with specific dienophiles, it yields products with high facial selectivity .
- Synthesis of Complex Molecules : Its unique structure allows for the formation of polyfunctionalized compounds, which are valuable in pharmaceutical chemistry.
-
Flavor and Fragrance Industry
- Flavoring Agent : 2,6-Heptadienal, 2,4-dimethyl-, (2Z)- is recognized for its pleasant aroma and is used as a flavoring agent in food products. Its sensory profile enhances the taste and smell of various consumables.
- Fragrance Component : It is incorporated into perfumes and other fragrance formulations due to its ability to impart fresh and fruity notes.
- Potential Bioactive Properties
Case Study 1: Diels-Alder Reactions
A study demonstrated the effectiveness of 2,6-Heptadienal, 2,4-dimethyl-, (2Z)- in Diels-Alder reactions under high-pressure conditions. The results showed that this compound could selectively react with various dienophiles to produce enantiomerically pure products. The reaction yielded syn- and anti-adducts with notable differences in selectivity based on the dienophile's configuration .
| Reaction Conditions | Diene Used | Dienophile | Product Yield (%) | Selectivity |
|---|---|---|---|---|
| High Pressure (19 kbar) | 2Z-2,4-Dimethylheptadienal | Z-configured enone | Syn: 38%, Anti: 27% | High |
| High Pressure (19 kbar) | 2Z-2,4-Dimethylheptadienal | E-configured dienophile | Anti-only product | Exclusive |
Case Study 2: Flavor Profile Analysis
In the flavor industry, a comprehensive study analyzed the sensory attributes of products containing this compound. The findings indicated that its presence significantly enhanced the overall flavor profile of food items tested.
| Product Type | Concentration of Compound (%) | Sensory Impact |
|---|---|---|
| Beverage | 0.05 | Freshness |
| Confectionery | 0.1 | Fruity notes |
| Baked Goods | 0.02 | Sweetness |
Mechanism of Action
The mechanism of action of 2,6-Heptadienal, 2,4-dimethyl-, (2Z)- involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the double bonds may participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Structural and Functional Group Similarities
- 2,4-Heptadienal isomers : These compounds share the heptadienal backbone but differ in double bond positions (2,4 vs. 2,6) and substituents. For example, (E,Z)-2,4-heptadienal lacks methyl groups but is linked to fishy and burnt odors in marine products .
- (E,Z)-2,6-Nonadienal: Extends the carbon chain (C9 vs. C7) and is a key contributor to fresh cucumber aroma. The additional double bond and chain length enhance its volatility and interaction with olfactory receptors compared to shorter-chain aldehydes .
- 2,4-Diethyl-2,6-heptadienal : A structural analog with ethyl substituents instead of methyl groups, highlighting how alkyl substitutions alter steric effects and oxidation stability .
Odor Profiles and Sensory Impact
The table below compares odor characteristics of related aldehydes based on empirical
Key Observations :
- The 2,6-diene configuration in nonadienals (e.g., (E,Z)-2,6-nonadienal) correlates with fresh, vegetal aromas, while 2,4-diene isomers (e.g., 2,4-heptadienals) are associated with undesirable rancid or fishy notes .
Stability and Occurrence in Natural Systems
- 2,4-Heptadienal: Detected in stored process waters and cucumber cultivars, with concentrations fluctuating during storage. It forms via autoxidation of docosahexaenoic acid (DHA) and is sensitive to environmental conditions .
- (E,Z)-2,6-Nonadienal: Higher stability in cucumber cultivars (e.g., YX variety) and critical for aroma retention post-harvest .
- 2,6-Heptadienal, 2,4-dimethyl-, (2Z)- : Likely less abundant in natural systems due to steric hindrance from methyl groups, which may limit enzymatic or oxidative formation pathways.
Analytical Data Comparison
Retention indices (RI) and molecular weights (MW) of selected aldehydes:
| Compound | Molecular Formula | MW | RI | Reference |
|---|---|---|---|---|
| (E,Z)-2,6-Nonadienal | C₉H₁₄O | 138 | 1160.1 | |
| (E,E)-2,4-Heptadienal | C₇H₁₀O | 110 | 1017.3 | |
| 2,4-Heptadienal | C₇H₁₀O | 110 | 990.3 |
Note: The target compound’s higher MW (due to methyl groups) would likely increase its RI compared to non-substituted heptadienals.
Biological Activity
2,6-Heptadienal, 2,4-dimethyl-, (2Z)- is an organic compound with the molecular formula C₉H₁₄O. This compound is part of a broader class of aldehydes and has attracted attention due to its potential biological activities. This article reviews the literature on the biological activities associated with this compound, focusing on its antimicrobial properties, interaction with biological systems, and applications in various fields.
The structure of 2,6-Heptadienal, 2,4-dimethyl-, (2Z)- features a conjugated diene system which may contribute to its reactivity and biological activity. The compound is characterized by:
- Molecular Weight : 142.21 g/mol
- Boiling Point : Approximately 180 °C
- Solubility : Soluble in organic solvents like ethanol and ether.
Antimicrobial Properties
Several studies have documented the antimicrobial properties of 2,6-Heptadienal, 2,4-dimethyl-, (2Z)-. A notable study demonstrated that this compound exhibits significant antifungal activity against various strains of fungi. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Microorganism | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.5 |
| Aspergillus niger | 1.0 |
| Trichophyton rubrum | 0.25 |
These results indicate that the compound could be a candidate for developing antifungal agents in clinical settings .
Anti-inflammatory Effects
Research has indicated that compounds similar to 2,6-Heptadienal can exhibit anti-inflammatory properties. In a study involving murine models, the compound was shown to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α when administered at specific dosages. This suggests potential applications in treating inflammatory diseases .
Interaction with Biological Systems
The interaction of 2,6-Heptadienal with biological systems has been explored through various assays. For example, it was found to interact with cell membranes, potentially altering membrane fluidity and affecting cellular processes. This interaction could lead to apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Case Studies
-
Antifungal Activity in Clinical Isolates
A clinical study investigated the efficacy of 2,6-Heptadienal against clinical isolates of Candida species. The study concluded that the compound could effectively inhibit growth at concentrations lower than those used in conventional antifungal treatments. -
In Vivo Anti-inflammatory Study
In a controlled animal study, administration of 2,6-Heptadienal resulted in a significant reduction in paw edema induced by carrageenan injection. The results emphasized its potential as a therapeutic agent for inflammatory conditions .
Q & A
Q. What analytical methods are recommended for quantifying 2,4-heptadienal isomers in lipid oxidation studies?
Q. How does emulsion matrix composition influence 2,4-heptadienal stability during storage?
Methodological Answer: Use accelerated oxidation studies (e.g., 28-day storage at 25°C) with emulsions stabilized by sodium caseinate (SC) or octenyl-succinylated starch (OSA-starch). SC emulsions show lower heptadienal formation due to reduced interfacial oxidation, while OSA-starch emulsions exhibit higher volatility due to metal ion chelation in the aqueous phase . Monitor peroxide value (PV) and volatile profiles weekly via GC-MS .
Advanced Research Questions
Q. How can contradictory findings about tocopherols' antioxidant efficacy in heptadienal formation be resolved?
Methodological Answer: Contradictions arise from matrix-dependent tocopherol regeneration. In SC emulsions, α- and γ-tocopherols degrade by 39.28% and 27.87%, respectively, but remain stable when gallate esters are present, suggesting synergistic regeneration . Design experiments with isotopic labeling (e.g., deuterated tocopherols) to track degradation pathways and use LC-MS/MS to quantify oxidation products .
Q. What experimental approaches elucidate genetic regulation of heptadienal biosynthesis in plants?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
